![molecular formula C7H5ClN2O3S B1373053 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride CAS No. 1240527-07-4](/img/structure/B1373053.png)
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Overview
Description
“3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1240527-07-4 . It has a molecular weight of 232.65 .
Molecular Structure Analysis
The InChI code for this compound is provided , which can be used to generate its molecular structure. The InChI key is a unique identifier that can be used to search for more information about the compound in chemical databases.It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Scientific Research Applications
Anticancer Agent Development
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride: has been explored for its potential as an anticancer agent. Researchers have designed and synthesized novel oxazolo[5,4-d]pyrimidine derivatives, structurally similar to nucleic purine bases, which exhibit cytotoxic activity against various human cancer cell lines . These compounds have shown inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2), a key factor in tumor angiogenesis .
Kinase Inhibition
The compound’s derivatives are potent kinase inhibitors. Kinases are enzymes that play a significant role in the signaling pathways of cells, and their inhibition can disrupt processes like cell growth and proliferation, which are crucial in cancer and other diseases .
VEGFR-2 Inhibition
As mentioned earlier, the derivatives of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride are inhibitors of VEGFR-2. This receptor is instrumental in the process of angiogenesis, the formation of new blood vessels, which is a critical process in cancer progression .
EDG-1 Targeting
EDG-1, or endothelial differentiation gene-1, is another target of the compound’s derivatives. It is involved in cell signaling and has implications in various physiological and pathological processes .
ACC2 Inhibition
The derivatives also target ACC2 (Acetyl-CoA Carboxylase 2), an enzyme involved in fatty acid metabolism. Inhibiting ACC2 can have implications for metabolic disorders and diseases related to lipid metabolism .
Immunomodulation
Some derivatives of the compound have shown immunosuppressive properties. This application could be significant in the development of new therapies for autoimmune diseases, where the immune system attacks the body’s own cells .
Antiviral Research
The structural framework of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is also used in the synthesis of compounds with antiviral properties. This is particularly relevant in the search for treatments against new and emerging viral infections .
Druglikeness and ADME Prediction
In silico analysis of the compound’s derivatives includes predictions of their physicochemical, pharmacokinetic, and pharmacological properties. This helps in assessing the druglikeness and ADME (administration, distribution, metabolism, and excretion) profiles, which are crucial in drug development .
properties
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S/c1-4-6-2-5(14(8,11)12)3-9-7(6)13-10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKTYJARBKWGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240527-07-4 | |
Record name | 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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